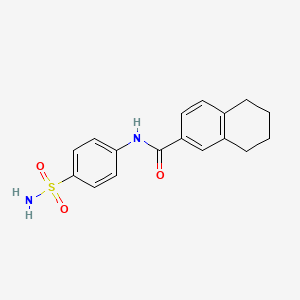

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Sulfamoylphenyl)acetamide” is a compound that has been mentioned in various scientific resources . Sulfonamides, the class of compounds to which it belongs, are known to exhibit antibacterial, anticancer, and antithyroid properties, and promote insulin secretion .

Synthesis Analysis

A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions .

Chemical Reactions Analysis

The condensation of sulfanilamide with acid anhydrides produced the corresponding amide derivatives, which on treatment with hydrazine hydrate yielded the hydrazones .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined using various methods. For example, the melting points of synthesized compounds were determined in open glass capillaries .

Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrases

This compound has been used in the inhibition studies on human and mycobacterial carbonic anhydrases . Carbonic anhydrases (CAs) are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton . This reaction contributes to several important pathophysiological processes. The abnormal expression and/or activities of CA isoforms are linked with various diseases . Therefore, molecules that inhibit these enzymes can be good candidates to be used as pharmaceutical drugs .

Synthesis of Novel Derivatives

An efficient operationally simple and convenient green synthesis method has been done towards a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . This synthesis was carried out in ethanol at room temperature in green conditions, yielding up to 90% .

Inhibition of Mycobacterial Enzymes

The mycobacterial enzymes MtCA1 and MtCA2 were also effectively inhibited by this compound . MtCA3 was, on the other hand, poorly inhibited by the sulfonamides reported here . The most sensitive mycobacterial enzyme to these inhibitors was MtCA2 in which 10 of the 12 evaluated compounds showed KI s (KI, the inhibitor constant) in the low nanomolar range .

Inhibition of Human Carbonic Anhydrases

Many of the evaluated compounds displayed better inhibition against hCA I, hCA II, and hCA VII, respectively, compared with acetazolamide (AAZ) as control drug . The KI values of these compounds were in the range of 1.1–384.3 nM, which is significantly lower than the KI values of AAZ (2.5–250 nM) against hCA I, hCA II and hCA VII .

Propiedades

IUPAC Name |

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c18-23(21,22)16-9-7-15(8-10-16)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h5-11H,1-4H2,(H,19,20)(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBPBJFIMIJLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)

![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)

![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)

![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)

![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)

![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2952673.png)

![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2952676.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)

![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)